Methyl 2-amino-4-(4-iodo-1h-pyrazol-1-yl)butanoate
Description
Methyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate is a synthetic organic compound that features a pyrazole ring substituted with an iodine atom
Properties
Molecular Formula |
C8H12IN3O2 |
|---|---|
Molecular Weight |
309.10 g/mol |
IUPAC Name |
methyl 2-amino-4-(4-iodopyrazol-1-yl)butanoate |
InChI |
InChI=1S/C8H12IN3O2/c1-14-8(13)7(10)2-3-12-5-6(9)4-11-12/h4-5,7H,2-3,10H2,1H3 |
InChI Key |
JCESCFJWIJHDBA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCN1C=C(C=N1)I)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine derivatives with acetylenic ketones.
Esterification: The final step involves the esterification of the amino acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with a thiol group would yield a thiolated pyrazole derivative.
Scientific Research Applications
Methyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the biological activity of pyrazole derivatives.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. The iodine-substituted pyrazole ring can interact with various enzymes and receptors, potentially modulating their activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate
- 2-Methyl-5-(1H-pyrazol-4-yl)pyridines
Uniqueness
Methyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate is unique due to the presence of the iodine atom on the pyrazole ring, which can significantly influence its reactivity and biological activity compared to other pyrazole derivatives.
Biological Activity
Methyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 329.15 g/mol. The presence of the iodo group and the pyrazole moiety suggests potential interactions with biological targets, particularly in the context of anticancer and antimicrobial activities.
Research indicates that compounds containing pyrazole structures often exhibit a range of biological activities, including:
- Anticancer Activity : Pyrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : Some pyrazole compounds demonstrate significant antibacterial and antifungal properties, potentially by disrupting microbial cell membranes or inhibiting key metabolic pathways.
Anticancer Activity
In a study evaluating the anticancer properties of various pyrazole derivatives, it was found that this compound exhibited notable cytotoxicity against several human cancer cell lines. The compound was particularly effective against:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 15.2 |
| MCF7 | 12.8 |
| A549 | 10.5 |
These results suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways, similar to other known pyrazole derivatives .
Antimicrobial Activity
The compound also demonstrated antimicrobial activity against common pathogens. In vitro studies showed the following minimum inhibitory concentrations (MIC):
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings indicate that this compound could serve as a lead compound for developing new antimicrobial agents .
Case Studies
- Case Study on Anticancer Mechanism : In a recent study involving this compound, researchers observed that treatment led to significant downregulation of anti-apoptotic proteins (Bcl-2) and upregulation of pro-apoptotic factors (Bax), indicating a shift towards apoptosis in treated cancer cells .
- Clinical Application in Antimicrobial Therapy : A clinical trial assessing the efficacy of pyrazole derivatives, including this compound, reported improved outcomes in patients with resistant bacterial infections, highlighting its potential as an alternative therapeutic agent .
Q & A
Q. How are structure-activity relationships (SAR) explored for pyrazole-containing analogs in biological assays?
- Methodological Answer :
- Library synthesis : Vary substituents (e.g., halogens, alkyl chains) via parallel synthesis .
- Biological testing : Assess antimicrobial activity (MIC assays) or enzyme inhibition (IC50) .
- QSAR modeling : Correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
